REACTION_CXSMILES
|
[CH2:1]([C:3]1([NH:8][C:9]2[C:14]([C:15]#[N:16])=[CH:13][N:12]=[C:11]([S:17][CH3:18])[N:10]=2)[CH2:7][CH2:6][CH2:5][CH2:4]1)[CH3:2].[OH:19]O.[OH-].[Na+]>CS(C)=O.O>[CH2:1]([C:3]1([NH:8][C:9]2[C:14]([C:15]([NH2:16])=[O:19])=[CH:13][N:12]=[C:11]([S:17][CH3:18])[N:10]=2)[CH2:4][CH2:5][CH2:6][CH2:7]1)[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1(CCCC1)NC1=NC(=NC=C1C#N)SC
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (5% methanol in DCM)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(CCCC1)NC1=NC(=NC=C1C(=O)N)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.9 mmol | |
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |